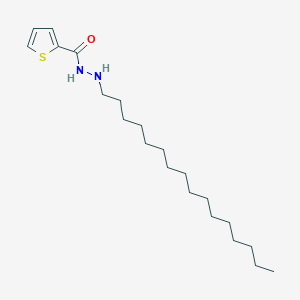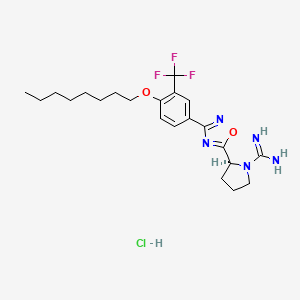
SPD-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPD-2 is a photo-controllable hydrogen sulfide donor applicable in live cells.
Scientific Research Applications
1. Nanoscale Materials Development
Severe Plastic Deformation (SPD), specifically the Accumulative Roll Bonding (ARB) procedure, has been effectively used for refining grains in bulk materials like Commercially Ti Grade 2. This technique leads to a significant improvement in mechanical properties due to the formation of Ultra Fine Grain (UFG) or Nanocrystalline (NC) structures. The ARB process is particularly significant in obtaining UFG structures in materials like Ti Grade 2, making it a valuable technique in materials science (Raducanu et al., 2007).
2. Advancements in Bulk Nanostructured Materials
SPD is recognized as an effective top-down approach for converting conventional, coarse-grained materials into bulk nanostructured forms. By manipulating SPD processing parameters, materials with exceptional mechanical and functional characteristics can be produced. The NanoSPD conferences, such as the 7th International Conference on Nanomaterials by Severe Plastic Deformation, highlight the scope and potential of SPD in creating materials with enhanced properties and industry-scale applications (Liao & Estrin, 2017).
3. Enhancing Aircraft Structural Integrity
Supersonic Particle Deposition (SPD) has been applied successfully to repair and enhance the airworthiness of aging aircraft structures. This includes applications in repairing mechanically fastened joints and dealing with corrosion damage. SPD has shown promising results in extending the life of aircraft components, as demonstrated in studies like the F/A-18 Hornet wing attachment center barrel laboratory test article (Jones et al., 2014).
4. Platelet Disorders Diagnosis
The electron microscope, utilized in the diagnosis of inherited platelet disorders, has highlighted the importance of SPD (platelet storage pool deficiency) in diagnosing disorders like dense body deficiencies. This technique provides rapid and reliable diagnosis for platelet SPD, making it a crucial tool in clinical diagnosis (White, 1998).
5. Screening for High-Risk Psychosis
Screening for Schizotypal Personality Disorder (SPD) is seen as a method for early detection of psychosis and identifying genetic risk syndromes. Studies suggest that SPD screening can be integrated with existing prodromal tools for efficient detection of early-stage psychosis (Zhang et al., 2015).
6. Exploring the Genetics of Schizophrenia
Studying Schizotypal Personality Disorder (SPD) provides insights into the genetics, pathogenesis, and treatment of schizophrenia and related psychotic illnesses. Research into SPD focuses on understanding cognitive impairments, social-affective disturbances, and neurobiology, thereby advancing our knowledge of schizophrenia-spectrum disorders (Rosell et al., 2014).
7. Centrosome Maturation and Duplication
SPD-2, a protein found in C. elegans and Drosophila, is essential for centriole component functioning, particularly in PCM (pericentriolar material) recruitment and astral microtubule nucleation. Research shows that SPD-2 plays a critical role in both centrosome duplication and microtubule organization, fundamental processes in cell biology (Giansanti et al., 2008).
8. Studying the Gluon Content of Proton and Deuteron
The Spin Physics Detector (SPD) at the NICA collider aims to comprehensively study the unpolarized and polarized gluon content of the nucleon. SPD facilitates the exploration of gluon helicity, Sivers and Boer-Mulders functions, and gluon transversity distribution, contributing significantly to our understanding of particle physics (Arbuzov et al., 2020).
properties
CAS RN |
1643781-40-1 |
|---|---|
Product Name |
SPD-2 |
Molecular Formula |
C34H26O8S |
Molecular Weight |
594.63 |
IUPAC Name |
2,6-Dimethyl-2,6-di(9-oxo-9H-xanthen-2-yl)-4-thia-heptanedioic acid |
InChI |
InChI=1S/C34H26O8S/c1-33(31(37)38,19-11-13-27-23(15-19)29(35)21-7-3-5-9-25(21)41-27)17-43-18-34(2,32(39)40)20-12-14-28-24(16-20)30(36)22-8-4-6-10-26(22)42-28/h3-16H,17-18H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
HLYJZNLEINAZNN-UHFFFAOYSA-N |
SMILES |
O=C(O)C(C1=CC(C2=O)=C(OC3=C2C=CC=C3)C=C1)(C)CSCC(C4=CC(C5=O)=C(OC6=C5C=CC=C6)C=C4)(C)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SPD-2; SPD 2; SPD2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)



![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)
![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)
